Sotradecol

概要

説明

Sotradecol, also known as sodium tetradecyl sulfate, is a sclerosing agent . It works by increasing the formation of blood clots and scar tissue inside certain types of veins, which helps decrease the dilation of enlarged veins . Sotradecol is primarily used to treat small uncomplicated varicose veins in the legs .

Synthesis Analysis

The synthesis of sodium tetradecyl sulfate, the active ingredient in Sotradecol, involves the use of a tributylsulfoammonium betaine as a high yielding route to organosulfates . The preparation of organosulfate esters includes a microwave-assisted approach to the sulfation of alcohols .

Molecular Structure Analysis

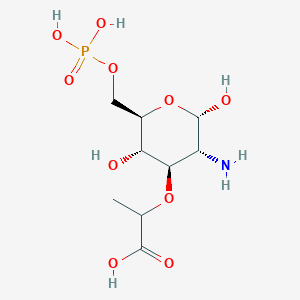

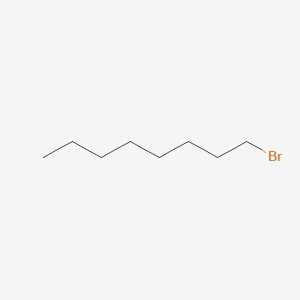

Sodium tetradecyl sulfate is an anionic surfactant which occurs as a white, waxy solid . The structural formula is C14H29NaSO4 .

Chemical Reactions Analysis

Sotradecol acts by irritation of the vein intimal endothelium and causes thrombus formation leading to occlusion of the injected vein . This usually occludes the injected vein .

Physical And Chemical Properties Analysis

Sodium tetradecyl sulfate is a white, water-soluble solid of low toxicity with many practical uses . It is an anionic surfactant .

科学的研究の応用

Treatment of Varicose Veins

Sotradecol is primarily used in the treatment of small uncomplicated varicose veins of the lower extremities that show simple dilation with competent valves . It’s an anionic surfactant that causes inflammation of the inner lining of the veins, leading to thrombus formation and occlusion of the injected vein .

Sclerosing Agent

Sotradecol is used as a sclerosing agent in sclerotherapy . Sclerotherapy is a procedure where a sclerosing agent is injected directly into a lesion, primarily for slow-flow vascular anomalies, particularly for venous malformation and lymphatic malformation .

Treatment of Hemorrhoids

Sotradecol is used as an irritant and sclerosing agent for hemorrhoids . It causes inflammation and thrombus formation, leading to partial or complete obliteration of the hemorrhoid .

Industrial Applications

Sotradecol, being an anionic surface-active agent, is used for its wetting properties in industry .

Endothelial Cell Toxin

Sotradecol is a potent toxin for endothelial cells. Brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Contraindications

While not an application, it’s important to note that Sotradecol is contraindicated in certain conditions such as previous hypersensitivity reactions to the drug, acute superficial thrombophlebitis, valvular or deep vein incompetence, huge superficial veins with wide open communications to deeper veins, phlebitis migrans, acute cellulitis, allergic conditions, acute infections, varicosities caused by abdominal and pelvic tumors unless the tumor has been removed, bedridden patients, and uncontrolled systemic diseases such as diabetes, toxic hyperthyroidism, tuberculosis, asthma, neoplasm, sepsis, blood dyscrasias and acute respiratory or skin diseases .

作用機序

Target of Action

Sotradecol, also known as Sodium Tetradecyl Sulfate, primarily targets the intimal endothelium of veins . The intimal endothelium is the innermost layer of cells lining the veins, playing a crucial role in vascular homeostasis .

Mode of Action

Sotradecol acts as a sclerosing agent . It works by irritating the vein’s intimal endothelium , which leads to the formation of thrombus . A thrombus is a blood clot that forms in a vein and can obstruct blood flow .

Biochemical Pathways

The irritation of the vein’s intimal endothelium by Sotradecol triggers a series of biochemical reactions that lead to thrombus formation . This thrombus then occludes, or blocks, the injected vein . The subsequent formation of fibrous tissue results in partial or complete vein obliteration .

Pharmacokinetics

It’s known that sotradecol is administered intravenously , which suggests that it is directly introduced into the bloodstream, bypassing the need for absorption from the site of administration.

Result of Action

The primary result of Sotradecol’s action is the occlusion of the injected vein . This is achieved through the formation of a thrombus and subsequent development of fibrous tissue, leading to the partial or complete obliteration of the vein . This helps decrease the dilation of enlarged veins .

Action Environment

The effectiveness of Sotradecol can be influenced by various environmental factors. Furthermore, it’s contraindicated in patients with uncontrolled systemic diseases such as diabetes, toxic hyperthyroidism, tuberculosis, asthma, neoplasm, sepsis, blood dyscrasias, and acute respiratory or skin diseases . These conditions could potentially affect the action, efficacy, and stability of Sotradecol.

Safety and Hazards

Sotradecol may cause serious side effects. Users should seek emergency medical help if they have any signs of an allergic reaction . Other serious side effects include pain or swelling in one or both legs, chest pain, sudden cough, wheezing, rapid breathing, fast heart rate, or pain, itching, peeling, skin sores, or skin changes where the medicine was injected .

特性

IUPAC Name |

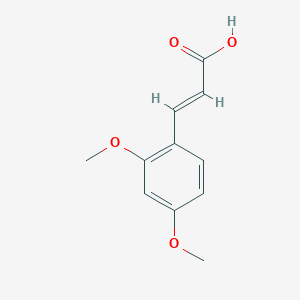

sodium;(7-ethyl-2-methylundecan-4-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4S.Na/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17;/h12-14H,5-11H2,1-4H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEFRICMTUKAML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041530 | |

| Record name | 7-Ethyl-2-methyl-4-undecanolsulfate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation. | |

| Record name | Sodium tetradecyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Sotradecol | |

CAS RN |

139-88-8 | |

| Record name | Sodium Tetradecyl Sulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetradecyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl-, 4-(hydrogen sulfate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Ethyl-2-methyl-4-undecanolsulfate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TETRADECYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1SUG5KBD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sotradecol, when injected intra-arterially, causes extensive endothelial denudation and mural necrosis of the arteries, leading to coagulation necrosis of the surrounding tissue []. This results in immediate thrombosis and complete occlusion of the targeted artery.

A: Sotradecol causes complete renal parenchymal destruction through its direct cytotoxic action on the arterial wall, blood cell elements, and the parenchyma itself []. This leads to tissue necrosis and eventual obliteration of the targeted organ, as seen in studies involving canine kidneys.

ANone: While this specific information is not explicitly mentioned within the provided research, chemical databases identify Sotradecol as sodium tetradecyl sulfate with the molecular formula C14H29NaO4S and a molecular weight of 316.42 g/mol.

A: Yes, research shows Sotradecol's compatibility with several materials for embolization procedures. It's been successfully combined with Gelfoam [, ], Avitene [], and chitosan hydrogel [, ], enhancing their occlusive properties and prolonging embolization effects.

ANone: This section is not applicable, as the provided research does not discuss any catalytic properties or applications of Sotradecol.

ANone: This section is not applicable, as the provided research does not include information on computational studies related to Sotradecol.

ANone: This section is not applicable, as the provided research does not delve into SAR studies of Sotradecol or its analogues.

A: Based on histological evaluations and clinical correlation, a concentration of 0.15% Sotradecol is recommended for treating 0.8 mm to 1 mm leg telangiectasia []. This concentration effectively eliminates telangiectasia while minimizing potential side effects.

ANone: This section is not applicable, as the provided research focuses primarily on the experimental and clinical applications of Sotradecol and does not delve into specific SHE regulations.

ANone: This section is not applicable, as the research provided does not contain data on ADME or comprehensive in vivo activity and efficacy beyond specific applications.

A: Research highlights Sotradecol's use in treating various conditions, including varicose veins [, , , , ], telangiectasia [, ], venous malformations [, , , ], and hemorrhoids []. Its efficacy in these applications has been demonstrated in both animal models and human clinical trials.

A: Studies show that sclerotherapy with Sotradecol is an effective treatment for varicose veins, particularly in cases where the saphenous vein and its tributaries are not involved []. A study involving 253 patients with superficial varicose veins treated with 3% Sotradecol showed promising results, with the majority experiencing significant vein subsidence and minimal complications [].

A: The Perthes' test is essential before initiating Sotradecol sclerotherapy to rule out the possibility of deep vein thrombosis []. This ensures that the treatment is administered safely and effectively.

A: While both agents are used, experience suggests that Sotradecol might yield slightly less favorable outcomes compared to ethanol embolization for these malformations []. This highlights the importance of careful case selection and consideration of alternative treatments.

ANone: This section is not applicable as the provided research does not explore resistance mechanisms related to Sotradecol.

A: While generally considered safe, potential complications of Sotradecol sclerotherapy can include hyperpigmentation at the injection site, temporary induration of treated veins, and in some cases, nodular thrombolic lesions [].

A: While rare, there is a risk of nerve damage, as evidenced by a case where a patient developed transient neuropraxia of the superficial branch of the radial nerve following treatment of hand veins with Sotradecol []. This underscores the importance of careful injection technique and awareness of anatomical structures.

A: Terminal interruption of the reflux source (TIRS) is a new technique where 1% Sotradecol foam is injected under ultrasound guidance into specific venous branches near the ulcer bed []. This targeted approach aims to reduce venous hypertension locally, promoting ulcer healing.

ANone: This section is not applicable, as the provided research does not mention any specific biomarkers associated with Sotradecol treatment.

ANone: This section is not applicable as the provided research focuses on clinical applications and outcomes rather than specific analytical techniques for Sotradecol characterization.

ANone: This section is not applicable, as the provided research does not delve into the environmental impact of Sotradecol.

ANone: This section is not applicable as the research provided does not contain information on the dissolution and solubility properties of Sotradecol.

ANone: This section is not applicable as the research provided does not focus on analytical method validation for Sotradecol.

A: Research suggests significant variations in concentration and the presence of impurities in compounded STS compared to FDA-approved Sotradecol []. These inconsistencies may lead to less predictable clinical outcomes.

A: Studies show that compounded STS may lead to a higher frequency of incomplete ablation and potentially lower primary closure rates compared to FDA-approved Sotradecol []. These findings underscore the importance of using pharmaceutical-grade, FDA-approved sclerosants for optimal patient safety and treatment efficacy.

ANone: This section is not applicable as the provided research does not discuss the immunogenic potential of Sotradecol.

ANone: This section is not applicable as the provided research does not delve into drug-transporter interactions related to Sotradecol.

ANone: This section is not applicable, as the provided research does not explore the potential of Sotradecol to induce or inhibit drug-metabolizing enzymes.

A: Alternatives to Sotradecol sclerotherapy for varicose veins include other sclerosing agents like Polidocanol [], compression therapy, and surgical interventions like vein stripping or ligation [].

ANone: This section is not applicable, as the provided research does not address the recycling or waste management aspects of Sotradecol.

ANone: This section is not applicable, as the provided research does not specify research infrastructure or resources uniquely associated with Sotradecol.

A: Sotradecol, a sodium tetradecyl sulfate solution, has been recognized for its effectiveness and safety in sclerotherapy for varicose veins for over five decades [].

A: The research showcases the cross-disciplinary nature of Sotradecol applications, spanning across fields like interventional radiology [, , ], vascular surgery [, ], dermatology [, ], and otolaryngology []. This highlights the collaborative efforts in utilizing Sotradecol for diverse medical conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)